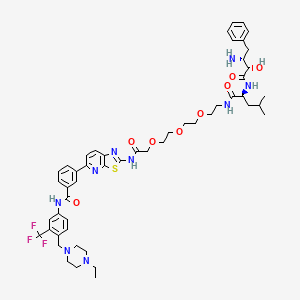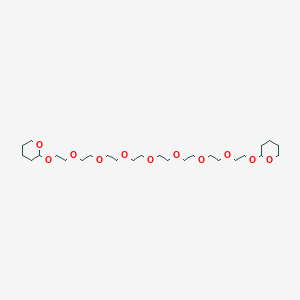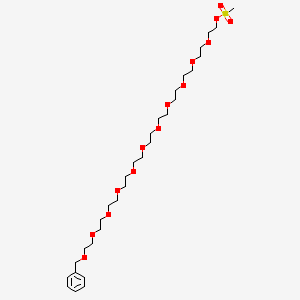![molecular formula C15H14O2 B11930951 Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 110598-56-6](/img/structure/B11930951.png)
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a phenol group and a methoxyphenyl group connected through an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures efficient production.
化学反応の分析
Types of Reactions
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated phenols.
科学的研究の応用
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: Similar structure but with a methoxymethyl group instead of an ethenyl linkage.
Phenol, 2-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of an ethenyl linkage.
Uniqueness
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is unique due to its specific ethenyl linkage, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
110598-56-6 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O2/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,16H,1H3 |
InChIキー |
UKDLGNUAFAIABY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
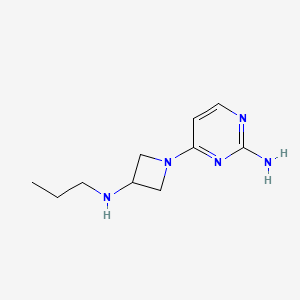
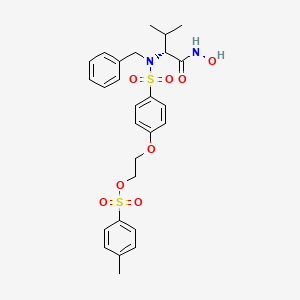
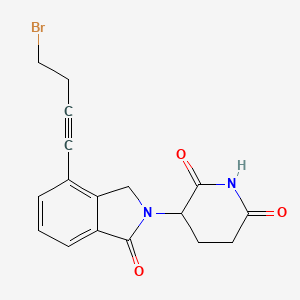
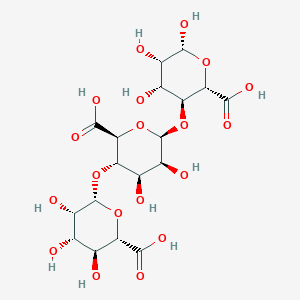
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)
